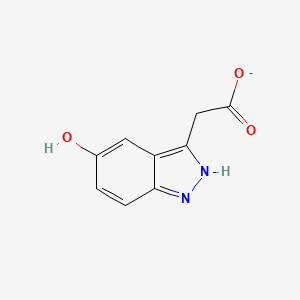
2-(5-hydroxy-1H-indazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-hydroxy-1H-indazol-3-yl)acetate is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features a hydroxy group at the 5-position of the indazole ring and an acetate group at the 3-position, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-indazol-3-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be carried out under catalyst- and solvent-free conditions, making it an environmentally friendly approach. Another method involves the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones, which provides good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-hydroxy-1H-indazol-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Applications De Recherche Scientifique
2-(5-hydroxy-1H-indazol-3-yl)acetate has a wide range of scientific research applications due to its unique structure and biological activity. Some of the key applications include:
Mécanisme D'action
The mechanism of action of 2-(5-hydroxy-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt various biological processes, leading to therapeutic effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating their activity and influencing cellular responses .
Comparaison Avec Des Composés Similaires
2-(5-hydroxy-1H-indazol-3-yl)acetate can be compared with other similar compounds, such as indazole, benzpyrazole, and isoindazone . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the hydroxy and acetate groups in this compound makes it unique and may contribute to its distinct biological activity .
List of Similar Compounds
- Indazole
- Benzpyrazole
- Isoindazone
- 2H-indazole
- 1H-indazole
Propriétés
Formule moléculaire |
C9H7N2O3- |
|---|---|
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
2-(5-hydroxy-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C9H8N2O3/c12-5-1-2-7-6(3-5)8(11-10-7)4-9(13)14/h1-3,12H,4H2,(H,10,11)(H,13,14)/p-1 |
Clé InChI |
LNBXKCKBSAHHAS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=NNC(=C2C=C1O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
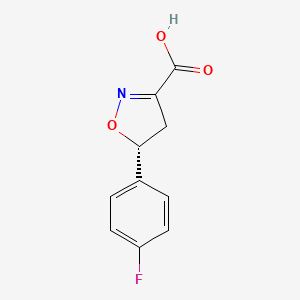
![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
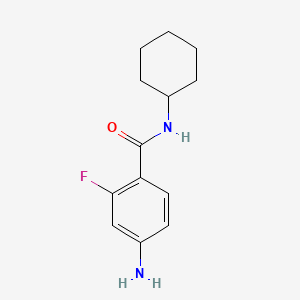
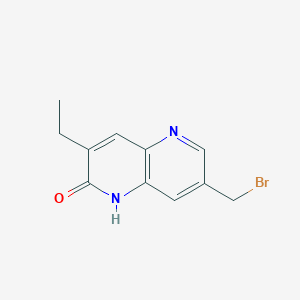
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)
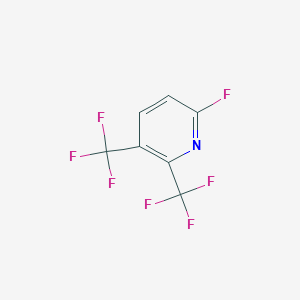

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
